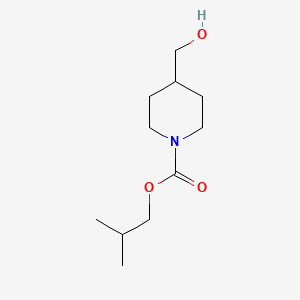

2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate

描述

属性

IUPAC Name |

2-methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-9(2)8-15-11(14)12-5-3-10(7-13)4-6-12/h9-10,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPIIXOLVJDESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate typically involves:

- Functionalization of the piperidine ring at the 4-position with a hydroxymethyl group.

- Formation of the carbamate moiety at the nitrogen atom of the piperidine ring.

- Introduction of the 2-methylpropyl (isobutyl) ester group as the carbamate substituent.

The key intermediate often used is 4-hydroxymethylpiperidine or its protected derivatives, which undergo carbamate formation via reaction with appropriate chloroformate reagents.

Preparation of 4-Hydroxymethylpiperidine Intermediates

A crucial step is the preparation of 4-(hydroxymethyl)piperidine derivatives, which can be synthesized from 4-oxopiperidine precursors by reduction.

Example method: Reduction of methyl 4-oxopiperidine-1-carboxylate

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | Methyl 4-oxopiperidine-1-carboxylate reacted with sodium borohydride in methanol at 0°C for 2 hours | Reduction of ketone to hydroxymethyl group | 44% isolated yield after purification |

This method involves careful control of temperature and stoichiometry to selectively reduce the ketone to the alcohol without over-reduction or side reactions.

Carbamate Formation

The carbamate group is introduced by reacting the piperidine nitrogen with an appropriate chloroformate or carbonate reagent. For the 2-methylpropyl carbamate, isobutyl chloroformate or analogous reagents are used.

- The 4-(hydroxymethyl)piperidine is treated with 2-methylpropyl chloroformate under basic conditions (e.g., triethylamine) in an aprotic solvent such as dichloromethane.

- The reaction proceeds at low temperature (0°C to room temperature) to avoid side reactions.

- The product is isolated by aqueous workup and purified by chromatography.

This step ensures selective carbamate formation at the nitrogen while preserving the hydroxymethyl group at the 4-position.

Advanced Synthetic Routes and Modifications

In more complex synthetic campaigns involving piperidine derivatives, multi-step syntheses have been reported involving:

- Protection/deprotection strategies for the piperidine nitrogen and hydroxyl groups.

- Mitsunobu coupling reactions to introduce various substituents on the piperidine ring.

- Reductive amination steps for further functionalization.

For example, in related piperidine carbamate syntheses, Mitsunobu coupling with N-Boc-4-hydroxymethylpiperidine and subsequent deprotection has been used to install ether-linked substituents.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The reduction of 4-oxo-piperidine derivatives with sodium borohydride is a reliable method but yields can be moderate; reaction conditions such as temperature and solvent choice are critical to maximize selectivity and yield.

- Carbamate formation is typically straightforward but requires careful control to avoid overreaction or side reactions, especially preserving the hydroxyl functionality.

- In structure-activity relationship (SAR) studies of piperidine derivatives, modifications at the 4-position and carbamate substituent have been explored to improve biological activity and pharmacokinetic properties, indicating the synthetic flexibility of this scaffold.

- Advanced synthetic routes incorporating Mitsunobu reactions and reductive aminations enable the preparation of diverse analogs for medicinal chemistry applications, demonstrating the adaptability of the core synthetic strategy.

化学反应分析

2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

科学研究应用

Pharmacological Applications

Research indicates that 2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate may exhibit various biological activities, making it a candidate for several therapeutic applications:

- Antimicrobial Activity : Piperidine derivatives, including this compound, have shown promise as inhibitors of bacterial growth, particularly against Mycobacterium tuberculosis. Studies have demonstrated that modifications to the piperidine structure can enhance potency against drug-resistant strains .

- Anticancer Potential : The compound's ability to interact with specific cellular pathways suggests potential applications in cancer therapy. Research on structurally similar compounds indicates that piperidine derivatives can inhibit key enzymes involved in tumor growth, offering a pathway for developing novel anticancer agents .

- Neurological Applications : Given the structural similarities with known neuroactive compounds, there is potential for exploring its effects on neurological disorders. Compounds with piperidine structures are often investigated for their ability to modulate neurotransmitter systems.

Synthetic Applications

The synthesis of this compound can be achieved through various synthetic routes, which are crucial for producing this compound in sufficient quantities for research and application:

- Building Blocks for Peptide Synthesis : The compound can serve as a versatile building block in organic synthesis, particularly in the development of peptide-based therapeutics. Its functional groups allow for further derivatization, enabling the creation of complex molecules .

- Reactivity and Derivatization : The hydroxymethyl group can participate in further reactions such as alkylation or acylation, expanding its utility in synthetic chemistry. This reactivity allows chemists to tailor compounds for specific biological targets or therapeutic needs.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-(hydroxymethyl)piperidine-1-carboxylate | Similar hydroxymethyl and carboxylate groups | Lacks branched alkyl chain |

| Piperidine-4-carboxylic acid | Contains a carboxylic acid group instead of an ester | More acidic nature |

| N-Methylpiperidine | Simple piperidine structure with methyl substitution | Lacks additional functional groups |

This table highlights how the branched alkyl chain and hydroxymethyl substitution may influence the biological activity and reactivity of this compound compared to other piperidine derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives:

- Inhibition of Mycobacterium tuberculosis : A study explored structure-activity relationships among piperidine derivatives as inhibitors of MenA, an enzyme critical for bacterial survival. Modifications led to improved potency and pharmacokinetic profiles, suggesting that similar strategies could be applied to this compound .

- Anticancer Activity : Research focusing on piperidine analogs has shown their potential in inhibiting cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. The structural modifications observed in these studies could inform further exploration of this compound's anticancer properties .

作用机制

The mechanism of action of 2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

- Substituent Effects: The thiazole ring in one analog introduces sulfur, which may alter electronic properties and metabolic stability . The 3-bromophenyl group in another compound increases molecular weight and lipophilicity, likely impacting bioavailability .

- Patent Activity : While the target has 25 patents , tert-butyl N-(5-oxohexyl)carbamate (same molecular formula) shows slightly higher activity (28 patents ), suggesting divergent applications despite structural similarities .

Physicochemical Properties

- Melting Points : The tert-butyl analog with a phenyltetrahydropyrazine moiety has a defined melting point (109–111°C ) , whereas data for the target compound is unavailable, highlighting a gap in characterization.

- Molecular Weight : Analogs with bulkier substituents (e.g., bromophenyl, thiazole) exhibit higher molecular weights (292–370 g/mol ) compared to the target (215 g/mol ), which may influence solubility and diffusion rates .

Functional and Application Insights

- Hydroxymethyl Positioning : The 4-position hydroxymethyl group on the piperidine ring in the target contrasts with analogs featuring substituents on aromatic or heterocyclic systems. This positioning could optimize hydrogen-bonding interactions in drug-receptor binding .

- Heterocyclic vs. Aliphatic Chains: Piperidine-thiazole hybrids (e.g., C₁₄H₂₂N₂O₃S) may target enzymes with sulfur-binding pockets, whereas the target’s aliphatic ester could favor non-polar environments .

生物活性

2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a hydroxymethyl group and a carboxylate ester moiety. Its molecular formula is .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

Target Interactions

- Enzyme Modulation : The compound may influence enzyme activities, particularly those involved in neurotransmitter pathways.

- Receptor Binding : It has shown potential as a ligand for certain receptors, which could modulate physiological responses.

Biochemical Pathways

Research indicates that similar piperidine derivatives can affect multiple biochemical pathways:

- Neurotransmission : By interacting with neurotransmitter receptors, the compound may influence mood and cognition.

- Inflammation : It could potentially modulate inflammatory responses through its action on specific signaling pathways.

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound based on available studies:

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various piperidine derivatives, including this compound. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study 2: Neuroprotective Effects

In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests a possible application in neurodegenerative disease models.

常见问题

Q. What are the recommended synthetic routes for 2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis of piperidine carboxylate derivatives often involves coupling reactions between activated esters (e.g., chloroformates) and hydroxyl-containing intermediates. For example, benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate was synthesized via cross-electrophile coupling using 4-(hydroxymethyl)piperidine-1-carboxylate and brominated pyridine derivatives under optimized conditions (63% yield) . Key factors include:

- Solvent choice : Dichloromethane or THF for solubility and reactivity.

- Base selection : Triethylamine or NaOH to neutralize HCl byproducts .

- Temperature control : Room temperature to mild heating (40–60°C) to avoid ester hydrolysis.

Purification via column chromatography or recrystallization ensures >98% purity .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the piperidine ring (δ 1.5–3.5 ppm), hydroxymethyl group (δ 3.7–4.2 ppm), and ester carbonyl (δ 165–170 ppm) .

- HRMS (ESI-MS) : Confirm molecular ion ([M+H]+) with <3 ppm error between calculated and observed values .

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98%) and identify impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the cross-electrophile coupling reaction to enhance the yield of this compound derivatives, considering conflicting reports on reaction efficiency?

Methodological Answer: Conflicting yields (e.g., 63% vs. 61% in similar reactions ) may arise from:

- Substrate electronic effects : Electron-withdrawing groups on coupling partners reduce reactivity.

- Catalyst screening : Test Pd/Cu or Ni catalysts for improved selectivity .

- Stoichiometry adjustments : Optimize molar ratios of reagents (1:1.2–1:1.5) to minimize side products.

Design of Experiments (DOE) can systematically evaluate variables like temperature, solvent polarity, and reaction time .

Q. What strategies can mitigate competing side reactions during functionalization of the hydroxymethyl group in this compound?

Methodological Answer:

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxymethyl group during ester modifications .

- Selective oxidation : Employ TEMPO/NaClO2 systems to oxidize hydroxymethyl to carboxylate without ester cleavage .

- Kinetic control : Conduct reactions at low temperatures (−20°C) to favor mono-substitution over over-oxidation .

Q. How should researchers address discrepancies in reported yields for cross-electrophile coupling reactions involving 4-(hydroxymethyl)piperidine-1-carboxylate intermediates?

Methodological Answer:

- Reproducibility checks : Replicate reactions using identical reagents (e.g., same batch of benzyl chloroformate) .

- Analytical monitoring : Use TLC or in-situ IR to track reaction progress and identify intermediates .

- Data transparency : Report detailed reaction logs (e.g., humidity, catalyst age) to contextualize yield variations .

Q. What are the critical stability considerations for storing this compound, and how do temperature and light exposure impact its degradation?

Methodological Answer:

- Storage conditions : Store at −20°C in amber vials under nitrogen to prevent oxidation of the hydroxymethyl group .

- Degradation pathways : Hydrolysis of the ester bond is accelerated at >40°C or under UV light .

- Stability assays : Monitor purity via HPLC every 6 months; discard if impurity levels exceed 2% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。